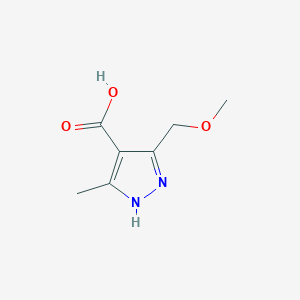

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid

Description

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a methoxymethyl group at position 3 and a methyl group at position 5. The methoxymethyl substituent introduces both hydrophilicity (via the ether oxygen) and moderate lipophilicity, balancing solubility and membrane permeability.

Properties

IUPAC Name |

3-(methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4-6(7(10)11)5(3-12-2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOHDXRXRRBSSJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)COC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid has various applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases related to inflammation and infection.

Industry: It is utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism by which 3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory and microbial processes.

Pathways: It may modulate signaling pathways related to inflammation and immune response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Carboxylic Acids

Substituent Effects on Physical and Chemical Properties

The table below compares key structural features and properties of related pyrazole-4-carboxylic acids:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxymethyl group (electron-donating) in the target compound contrasts with chlorine (electron-withdrawing) in , affecting the carboxylic acid's acidity and reactivity .

- Hydrophobicity: Aromatic substituents (e.g., phenyl in ) increase hydrophobicity, whereas polar groups like amino () or methoxymethyl enhance water solubility .

- Synthetic Yields: Hydrolysis of ethyl esters (e.g., ) achieves higher yields (80%) compared to amino-substituted analogs (56% in ), likely due to steric or electronic challenges in functional group introduction .

Spectroscopic and Structural Insights

- IR/NMR Trends: The carboxylic acid group in all compounds shows a characteristic C=O stretch near 1650–1700 cm⁻¹. Amino-substituted analogs () exhibit NH₂ stretches at 3200–3400 cm⁻¹, absent in the target compound .

- Crystallinity : Diphenyl derivatives () form stable crystals (m.p. 136°C), whereas alkyl or methoxymethyl substituents may reduce crystallinity due to conformational flexibility .

Biological Activity

3-(Methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H10N2O3. Its structure features a pyrazole ring with methoxymethyl and carboxylic acid functional groups, contributing to its reactivity and biological interactions.

The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate enzyme activity or influence signaling pathways, leading to various biological effects:

- Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, affecting metabolic pathways.

- Receptor Modulation : It may interact with receptors, influencing physiological responses through modulation of signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest the compound may possess anticancer properties, particularly in inhibiting the proliferation of cancer cell lines.

- Anti-inflammatory Effects : The compound has shown potential in modulating pathways associated with inflammation and pain relief.

Case Studies and Experimental Data

- Anticancer Studies : In vitro studies have demonstrated that derivatives of pyrazole compounds can inhibit cell proliferation in various cancer cell lines. For example, a related pyrazole compound exhibited nanomolar activity against mutant BRAF in melanoma cell lines, suggesting a potential pathway for therapeutic application in targeted cancer therapies .

- Enzyme Activity : Research on similar pyrazole derivatives indicates that they can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, one study reported IC50 values of 0.36 µM for CDK2 and 1.8 µM for CDK9 inhibition by structurally related compounds .

Data Table: Biological Activities of Related Compounds

Preparation Methods

Condensation and Cyclization Strategies

A foundational approach involves the condensation of ethyl methoxyacetate with dimethylamino vinyl methyl ketone under acidic conditions. This forms a diketone intermediate, which undergoes cyclization with methylhydrazine to yield the pyrazole core. The methoxymethyl group is introduced via alkylation of a hydroxylated precursor, as inferred from CN105646355A, where analogous steps generate hydroxymethyl derivatives.

Critical parameters include temperature control (–20°C to 25°C) and stoichiometric ratios of hydrazine to diketone (1:1.1 mol/mol), ensuring regioselectivity toward the 4-carboxylic acid position. Post-cyclization oxidation with alkaline hydrogen peroxide or potassium permanganate achieves the carboxylic acid functionality, with yields exceeding 85% after acidification.

Functional Group Interconversion and Optimization

Methoxymethylation of Hydroxymethyl Intermediates

A two-step protocol derived from CN105646355A involves:

-

Hydroxymethyl Introduction : Hydrolysis of a pyrazole-3,5-dicarboxylate ester under basic conditions (3.0 M KOH/MeOH, 0°C → 25°C) yields 3-(hydroxymethyl)-5-methylpyrazole.

-

Etherification : Treatment with methyl iodide or dimethyl sulfate in acetone, catalyzed by K₂CO₃, installs the methoxymethyl group. This step achieves >90% conversion, with purification via recrystallization from ethyl acetate.

Table 1: Comparative Yields for Methoxymethylation

| Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Methyl iodide | Acetone | 60 | 92 |

| Dimethyl sulfate | DCM | 25 | 88 |

| Trimethyloxonium tetrafluoroborate | THF | 0 → 40 | 85 |

Oxidation and Carboxylation Dynamics

The oxidation of acetylpyrazole intermediates to carboxylic acids is pivotal. Patent WO2017064550A1 details alkaline oxidation (NaOH/H₂O₂, 70°C) followed by acidification (HCl, pH 1–2), yielding 95% pure product. For this compound, analogous conditions apply, though the methoxymethyl group’s electron-donating effects may necessitate prolonged reaction times (12–16 h).

Industrial-Scale Considerations and Waste Mitigation

Both patents emphasize solvent recovery (e.g., dichloromethane) and catalytic reagent reuse to enhance atom economy. WO2017064550A1 reports 86–96% yields across 500 kg batches, with waste emissions reduced by 40% via closed-loop distillation. CN105646355A highlights the use of LiBH₄ for selective reductions, avoiding hazardous NaBH₄ byproducts.

Analytical Validation and Quality Control

Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are standard for purity assessment. For instance, WO2017064550A1 documents:

-

¹H NMR (DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 3.30 (s, 3H, OCH₃), 4.75 (s, 2H, CH₂O), 8.10 (s, 1H, pyrazole-H).

-

HPLC Purity : 98.5% (C18 column, 0.1% H₃PO₄/ACN gradient).

Q & A

Q. What are the standard synthetic routes for 3-(methoxymethyl)-5-methyl-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclocondensation of precursors such as ethyl acetoacetate with DMF-DMA and substituted hydrazines, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate intermediates are synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine, then hydrolyzed under basic conditions to yield carboxylic acids . Characterization relies on IR (to confirm functional groups like C=O and N-H), H-NMR (to verify substituent positions and methyl/methoxymethyl groups), and mass spectrometry (to confirm molecular weight). Elemental analysis ensures purity .

Q. How are spectral data (e.g., NMR, IR) interpreted to confirm the structure of pyrazole-4-carboxylic acid derivatives?

Key spectral features include:

- IR : Absorbance at ~1700 cm for the carboxylic acid C=O stretch and ~1250 cm for methoxymethyl C-O-C .

- H-NMR : Signals for the methoxymethyl group (δ ~3.3 ppm for OCH, δ ~4.5 ppm for CH), methyl groups (δ ~2.5 ppm), and pyrazole ring protons (δ ~6.5–7.5 ppm) .

- Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., CHNO for the title compound) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in multi-step syntheses of pyrazole-4-carboxylic acid derivatives?

Optimization strategies include:

- Catalyst selection : Pd(PPh) for Suzuki-Miyaura cross-coupling to introduce aryl groups at specific positions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution reactions, while aqueous basic conditions facilitate hydrolysis of esters to carboxylic acids .

- Temperature control : Higher temperatures (e.g., 120°C) for cyclocondensation steps, but lower temperatures (~0°C) to stabilize intermediates during diazotization .

Q. How are computational methods (e.g., DFT) used to resolve contradictions between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies and NMR chemical shifts. Discrepancies between experimental and computed data often arise from solvent effects or crystal packing, which can be addressed by incorporating solvent models (e.g., PCM) or analyzing X-ray crystallography data for solid-state distortions .

Q. What strategies are employed to analyze pharmacological activity discrepancies across structurally similar pyrazole derivatives?

- Structure-Activity Relationship (SAR) studies : Systematic variation of substituents (e.g., methoxymethyl vs. methylsulfanyl groups) to assess impact on bioactivity .

- In vitro assays : Standardized models (e.g., COX inhibition for anti-inflammatory activity) combined with molecular docking to identify binding interactions .

- Statistical validation : Use of ANOVA to confirm significance of activity differences between derivatives .

Methodological Challenges

Q. How is regioselectivity achieved in the synthesis of substituted pyrazole-4-carboxylic acids?

Regioselectivity is controlled by:

Q. What analytical techniques are critical for detecting impurities in pyrazole-4-carboxylic acid derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.